molecular formula C22H24N2O4S2 B2742327 1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1090034-05-1

1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Cat. No.: B2742327
CAS No.: 1090034-05-1
M. Wt: 444.56
InChI Key: FUERTHACNFJSLI-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine features a piperazine core with dual sulfonyl substituents: a 3,4-dihydronaphthalen-2-yl group and an (E)-2-phenylethenyl moiety. This structure combines aromatic, hydrophobic, and electron-withdrawing groups, making it a candidate for enzyme inhibition (e.g., COX-2) or receptor modulation. Its synthesis likely involves sequential sulfonylation of piperazine using sulfonyl chlorides, as seen in related compounds .

Properties

IUPAC Name

1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c25-29(26,17-12-19-6-2-1-3-7-19)23-13-15-24(16-14-23)30(27,28)22-11-10-20-8-4-5-9-21(20)18-22/h1-9,12,17-18H,10-11,13-16H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUERTHACNFJSLI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a piperazine ring and sulfonyl groups attached to a naphthalene derivative. Its molecular formula is C₁₅H₁₉N₃O₄S₂, with a molecular weight of approximately 357.46 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 3,4-dihydronaphthalenes have shown significant anti-proliferative effects against various cancer cell lines.

Key Findings:

  • Cell Viability Assays : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that compounds with similar structures exhibit cytotoxic effects, leading to reduced cell viability at specific concentrations (250 μg/ml and 300 μg/ml) .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell cycle and apoptosis .
  • DNA Fragmentation : Evidence from DNA fragmentation assays indicates that treatment with these compounds leads to apoptotic cell death, further supporting their potential as anticancer agents .

Anti-inflammatory Activity

Compounds derived from 3,4-dihydronaphthalenes have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and have been proposed as potential treatments for inflammatory diseases.

Research Insights:

  • Inflammatory Modulation : Studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines in vitro, indicating their potential utility in treating conditions like arthritis or asthma .

Table 1: Summary of Biological Activities

Activity TypeCell Line UsedConcentration (μg/ml)Effect Observed
AnticancerMCF-7250Significant reduction in viability
AnticancerHeLa300Induction of apoptosis
Anti-inflammatoryRAW264.7VariesDecreased cytokine production

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 cells treated with derivatives of the target compound revealed a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways, evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Inhibition of Inflammation

In another investigation involving RAW264.7 macrophages, treatment with the compound resulted in significant inhibition of LPS-induced TNF-alpha secretion, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target compound 3,4-dihydronaphthalen-2-ylsulfonyl; (E)-2-phenylethenylsulfonyl C₂₇H₂₆N₂O₄S₂ 506.63* Dual sulfonyl groups; extended conjugation from styryl and dihydronaphthalene moieties
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine 2-naphthylsulfonyl; (E)-3-phenyl-2-propenyl C₂₃H₂₄N₂O₂S 392.51 Single sulfonyl group; unsaturated propenyl linker
1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine 4-methylsulfonyl; 6-nitro; 2-methylphenyl C₁₃H₁₇N₃O₄S 311.36 Electron-withdrawing nitro and methylsulfonyl groups; compact structure
1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine 2,4-dimethoxy-3-methylbenzenesulfinyl; pyridin-2-yl C₁₈H₂₃N₃O₃S 361.46 Sulfinyl group; heteroaromatic pyridine substituent
1-(Diphenylmethyl)-4-[(1RS,3E)-4-phenyl-1-[(E)-2-phenylethenyl]but-3-enyl]piperazine Diphenylmethyl; (E)-styryl-but-3-enyl C₃₅H₃₆N₂ 484.67 Bulky diphenylmethyl group; extended conjugated system

*Calculated based on molecular formula.

Pharmacokinetic and Physicochemical Properties

  • Bioavailability : Bulky substituents (e.g., diphenylmethyl in ) may limit membrane permeability, whereas the target’s moderate molecular weight (506.63 g/mol) aligns with Lipinski’s rules for oral bioavailability.

Key Research Findings

Dual Sulfonyl Groups : The target’s dual sulfonyl moieties may enhance binding affinity to enzymes like COX-2 or aromatase compared to single-sulfonyl analogs .

Conformational Flexibility : The (E)-styryl group’s rigidity could restrict rotational freedom, favoring interactions with planar enzyme active sites .

Synthetic Challenges : Steric hindrance from the dihydronaphthalene group may complicate sulfonylation steps, requiring optimized reaction conditions .

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